molecular formula C13H21N5 B11863562 6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine

6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine

Cat. No.: B11863562
M. Wt: 247.34 g/mol
InChI Key: SJZWOTXUUXZJCU-UHFFFAOYSA-N
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Description

6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C13H21N5 and a molecular weight of 247.34 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a cyclopentylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with 4-cyclopentylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the piperazine moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring or piperazine moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound can inhibit its activity, leading to cell cycle arrest and potential anti-cancer effects. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Cyclopentylpiperazin-1-yl)pyrimidin-4-amine is unique due to the presence of the cyclopentylpiperazine moiety, which can confer distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity for specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

6-(4-cyclopentylpiperazin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C13H21N5/c14-12-9-13(16-10-15-12)18-7-5-17(6-8-18)11-3-1-2-4-11/h9-11H,1-8H2,(H2,14,15,16)

InChI Key

SJZWOTXUUXZJCU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3=NC=NC(=C3)N

Origin of Product

United States

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